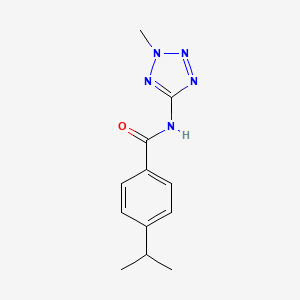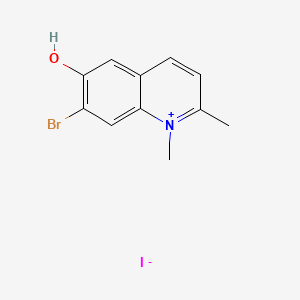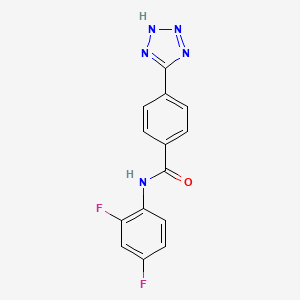![molecular formula C19H32O5 B12524835 1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol CAS No. 744910-32-5](/img/structure/B12524835.png)
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(6-methyl-7-oxabicyclo[410]heptan-3-yl)methoxy]propan-2-ol is a complex organic compound with the molecular formula C19H32O5 This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol typically involves the reaction of 6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl methanol with 1,3-dibromopropan-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the methanol derivatives attack the bromine atoms of the dibromopropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound shares a similar oxabicycloheptane ring system but differs in its functional groups and overall structure.
7-Oxabicyclo[4.1.0]heptan-2-one: Another compound with a similar bicyclic structure, used in different chemical applications.
Uniqueness
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
744910-32-5 |
|---|---|
分子式 |
C19H32O5 |
分子量 |
340.5 g/mol |
IUPAC名 |
1,3-bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol |
InChI |
InChI=1S/C19H32O5/c1-18-5-3-13(7-16(18)23-18)9-21-11-15(20)12-22-10-14-4-6-19(2)17(8-14)24-19/h13-17,20H,3-12H2,1-2H3 |
InChIキー |
JVSSKDZVQWOXGC-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1O2)COCC(COCC3CCC4(C(C3)O4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)


![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)

![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
